molecular formula C16H15N3O3S B2703198 N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-phenoxypropanamide CAS No. 2034473-17-9

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-phenoxypropanamide

Cat. No.: B2703198
CAS No.: 2034473-17-9
M. Wt: 329.37
InChI Key: YSUOIAQFMZEYFD-UHFFFAOYSA-N
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Description

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-phenoxypropanamide is a novel synthetic compound designed for research applications, particularly in medicinal chemistry. This molecule incorporates two privileged heterocyclic scaffolds—a 3-methyl-1,2,4-oxadiazole and a thiophene—linked through an amide bond to a phenoxypropanamide side chain. The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functional groups, often employed in drug discovery to improve metabolic stability and modulate physicochemical properties . Heterocyclic compounds bearing these motifs are of significant interest for developing biologically active molecules and have shown a wide range of potential pharmacological activities in research settings . The integration of the thiophene ring further enhances the compound's value as a complex scaffold for probing biological interactions. This combination of features makes it a compelling candidate for use as a building block in hit-to-lead optimization campaigns, for investigating structure-activity relationships (SAR), and for screening against novel biological targets. Researchers can leverage this compound to develop new chemical probes, particularly in areas such as enzyme inhibition and receptor modulation. This product is intended for non-human research use only and is not suitable for diagnostic, therapeutic, or veterinary applications. Researchers are encouraged to contact our scientific support team for specific data on solubility, stability, and handling protocols.

Properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10(21-12-6-4-3-5-7-12)14(20)18-16-13(8-9-23-16)15-17-11(2)19-22-15/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUOIAQFMZEYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-phenoxypropanamide typically involves the reaction of 3-methyl-1,2,4-oxadiazole with thiophene derivatives under specific conditions. One common method involves the use of amidoximes and isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole core with diverse functionalities.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-[3-(3-methyl-1,2,4-oxadiazol-5-yl

Biological Activity

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-phenoxypropanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent studies.

Chemical Structure and Properties

The compound's molecular formula is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S, with a molecular weight of 320.38 g/mol. Its structure features a thiophene ring substituted with a 3-methyl-1,2,4-oxadiazole group and a phenoxypropanamide moiety, which are believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Inhibition of Bacterial Growth : Compounds containing the 1,2,4-oxadiazole scaffold have shown potent inhibitory effects against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .
CompoundTarget BacteriaMIC (µM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21

Antifungal Activity

The compound also demonstrates antifungal activity against species of the genus Candida, with selective action on Gram-positive microorganisms such as Micrococcus luteus. The growth inhibition zones were significantly larger than those observed in control groups .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of related oxadiazole derivatives against human cancer cell lines:

  • Cell Lines Tested : The compound was tested on HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast cancer) cells.
Cell LineConcentration (µM)Viability Reduction (%)
HT-291030
HT-295040
MDA-MB-2311045
MDA-MB-2315062.7

The results indicated that the compound significantly reduced cell viability in both cell lines, with stronger effects observed in MDA-MB-231 cells at higher concentrations .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • DNA Interaction : It forms strong interactions with key residues in DNA gyrase, which is crucial for bacterial DNA replication. This interaction is facilitated by hydrogen bonds and pi-stacking interactions that stabilize the compound within the active site .
  • Apoptosis Induction : In cancer cells, the compound has been shown to induce apoptosis through mechanisms involving the inhibition of growth factors such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) .

Case Studies

A notable study investigated a series of oxadiazole derivatives including this compound for their cytotoxic effects on tumor cell lines. The findings revealed that structural modifications significantly influenced biological activity, suggesting a structure–activity relationship that could guide future drug design .

Comparison with Similar Compounds

The following analysis compares N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-phenoxypropanamide with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogs with 3-Methyl-1,2,4-Oxadiazole Moieties
Compound Name Key Structural Features Molecular Weight Melting Point (°C) Bioactivity/Application Reference
Target Compound Thiophene-oxadiazole-phenoxypropanamide Not provided Not reported Presumed antimicrobial (inference) -
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde Benzaldehyde-oxadiazole 188.18 105–109 Synthetic intermediate
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde Benzaldehyde-oxadiazole (para-substitution) 188.18 133–135 Synthetic intermediate
Compound 17a (Cephalosporin derivative) Cephalosporin core + oxadiazole + methoxyphenylpropanamide 439.04 (calc) Not reported Anti-tuberculosis (non-replicating Mtb)

Key Observations :

  • Synthetic Utility : Benzaldehyde derivatives () serve as precursors for oxadiazole-containing compounds, with para-substitution increasing melting points compared to meta-substitution .
  • Biological Activity: Cephalosporin analogs (e.g., 17a) demonstrate selective activity against non-replicating Mycobacterium tuberculosis, suggesting the oxadiazole moiety may enhance target engagement in persistent infections .
  • Stability : The oxadiazole ring improves metabolic stability compared to analogous thiadiazoles or triazoles, as seen in related antimicrobial agents .
Heterocyclic Compounds with Thiophene or Thiadiazole Cores
Compound Name Key Structural Features Molecular Weight Bioactivity/Application Toxicity/Safety Profile Reference
Target Compound Thiophene-oxadiazole-phenoxypropanamide Not provided Presumed antimicrobial Not reported -
3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine Thiadiazole + pyridine Not provided Macrofilaricidal (anti-parasitic) Not reported
N-{1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide Oxadiazole + pyridine-piperidine-pyrazine 365.40 Research use only Skin/eye irritation, respiratory toxicity

Key Observations :

  • Thiophene vs. Thiadiazole : Thiophene’s electron-rich nature may enhance binding to aromatic residues in enzymes, while thiadiazole (as in ) introduces sulfur-based hydrogen bonding, altering target selectivity .
  • Toxicity : Piperidine-pyrazine analogs () exhibit specific organ toxicity (e.g., respiratory system), highlighting the need for structural optimization to reduce adverse effects .
Phenoxypropanamide Derivatives
Compound Name Key Structural Features Molecular Weight Bioactivity/Application Reference
Target Compound Phenoxypropanamide + thiophene-oxadiazole Not provided Not reported -
(S)-N-[(S)-1-[(4S,5S)-4-Benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl]-... Oxazolidinone + thiazole-hydroperoxide Not provided Undisclosed (pharmacopeial candidate)

Key Observations :

  • Side Chain Modifications: Phenoxypropanamide groups (as in the target compound) may enhance solubility compared to bulky benzyl-oxazolidinone derivatives (), though this requires experimental validation .
Table 1: Physicochemical Properties of Oxadiazole Derivatives
Compound Type Avg. Molecular Weight Melting Point Range (°C) Key Functional Groups
Benzaldehyde-oxadiazoles 188.18 105–135 Aldehyde, oxadiazole
Cephalosporin-oxadiazoles ~439 Not reported β-lactam, oxadiazole
Thiophene-oxadiazoles Not available Not reported Thiophene, phenoxypropanamide
Table 2: Toxicity Profiles of Related Compounds
Compound Type Hazard Classifications (GHS) Notable Risks
Piperidine-pyrazine analogs Skin/eye irritation, respiratory toxicity Requires PPE during handling
Thiadiazole-pyridine analogs Not reported Macrofilaricidal specificity

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